molecular formula C14H19F B12817138 (2-Cyclohexyl-1-fluoroethyl)benzene

(2-Cyclohexyl-1-fluoroethyl)benzene

Cat. No.: B12817138
M. Wt: 206.30 g/mol
InChI Key: VQUKSTCSOUSMQG-UHFFFAOYSA-N
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Description

(2-Cyclohexyl-1-fluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexyl-1-fluoroethyl)benzene typically involves the alkylation of benzene with cyclohexene in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclohexylbenzene intermediate, which is then fluorinated using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through a one-step hydrogenation-alkylation process. This method utilizes a catalyst system comprising palladium and iron series elements supported on a zeolite molecular sieve . The process ensures high selectivity and yield while minimizing the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions: (2-Cyclohexyl-1-fluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products:

    Oxidation: Phenol and cyclohexanone.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

    Reduction: Cyclohexyl derivatives.

Scientific Research Applications

(2-Cyclohexyl-1-fluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-1-fluoroethyl)benzene involves its interaction with molecular targets through its functional groups. The fluoroethyl group can participate in hydrogen bonding and dipole-dipole interactions, while the cyclohexyl group provides steric effects that influence the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: (2-Cyclohexyl-1-fluoroethyl)benzene is unique due to the presence of both a cyclohexyl and a fluoroethyl group, which impart distinct chemical and physical properties. The fluoroethyl group enhances the compound’s reactivity and potential for forming hydrogen bonds, while the cyclohexyl group provides steric hindrance and influences the compound’s overall stability and solubility.

Properties

Molecular Formula

C14H19F

Molecular Weight

206.30 g/mol

IUPAC Name

(2-cyclohexyl-1-fluoroethyl)benzene

InChI

InChI=1S/C14H19F/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2

InChI Key

VQUKSTCSOUSMQG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)F

Origin of Product

United States

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